![molecular formula C12H15ClO B13169311 [1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
[1-(2-Chlorophenyl)cyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Chlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chlorophenyl group attached to a cyclopentylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorophenyl)cyclopentyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
[1-(2-Chlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(2-Chlorophenyl)cyclopentyl]ketone, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, [1-(2-Chlorophenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of [1-(2-Chlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [1-(2-Bromophenyl)cyclopentyl]methanol
- [1-(2-Fluorophenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Chlorophenyl)cyclopentyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI 键 |
UCLOKCOCKQVLLD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13169231.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
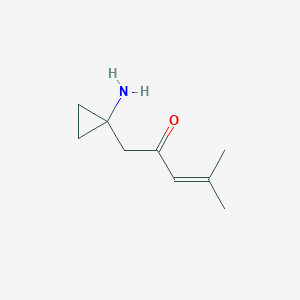
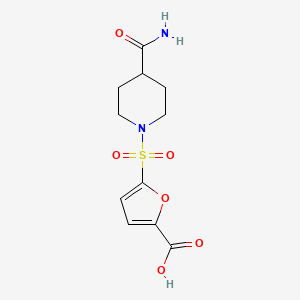

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
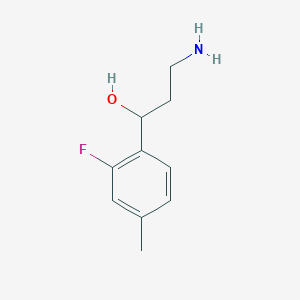
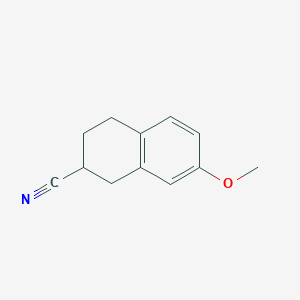
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
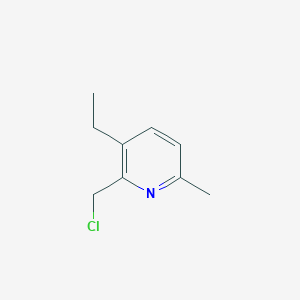

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)
